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Compound of Interest

Compound Name:
N-benzyl-1-

cyclopropylmethanamine

Cat. No.: B054306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of benzyl(cyclopropylmethyl)amine, also known by its IUPAC name, N-benzyl-1-
cyclopropylmethanamine. This document details the key analytical techniques and

experimental protocols necessary for the unambiguous identification and characterization of

this secondary amine.

Chemical Identity and Physicochemical Properties
Benzyl(cyclopropylmethyl)amine is a secondary amine featuring a benzyl group and a

cyclopropylmethyl group attached to a nitrogen atom. Its fundamental properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b054306?utm_src=pdf-interest
https://www.benchchem.com/product/b054306?utm_src=pdf-body
https://www.benchchem.com/product/b054306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₁H₁₅N PubChem[1]

Molecular Weight 161.24 g/mol PubChem[1]

IUPAC Name
N-benzyl-1-

cyclopropylmethanamine
PubChem[1]

CAS Number 116373-23-0 PubChem[1]

Canonical SMILES C1CC1CNCC2=CC=CC=C2 PubChem[1]

XLogP3 2.2 PubChem[1]

Topological Polar Surface Area 12 Å² PubChem[1]

Synthesis of Benzyl(cyclopropylmethyl)amine
A common and effective method for the synthesis of benzyl(cyclopropylmethyl)amine is through

reductive amination. This two-step, one-pot reaction involves the formation of an imine

intermediate from the reaction of an aldehyde and a primary amine, followed by the reduction

of the imine to the corresponding secondary amine.

Synthesis Workflow
The logical workflow for the synthesis of benzyl(cyclopropylmethyl)amine via reductive

amination is depicted below.
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Synthesis of Benzyl(cyclopropylmethyl)amine

Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of benzyl(cyclopropylmethyl)amine from

cyclopropanecarboxaldehyde and benzylamine using sodium triacetoxyborohydride as the

reducing agent.

Materials:

Cyclopropanecarboxaldehyde

Benzylamine

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous

dichloromethane (DCM) in a round-bottom flask, add benzylamine (1.0 equivalent).

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate

imine formation. Stir the reaction at room temperature for 1-2 hours.

Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction

mixture. The addition may be exothermic.

Continue stirring the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC) until the starting materials are consumed (typically 4-16 hours).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volume of aqueous layer).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable

solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure

benzyl(cyclopropylmethyl)amine.

Spectroscopic Data and Structure Elucidation
The structure of the synthesized benzyl(cyclopropylmethyl)amine must be confirmed using a

combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of N-benzylcyclopropylmethylamine provides key information about the

functional groups present in the molecule. The spectrum available from the NIST WebBook

(COBLENTZ NO. 3394) shows characteristic absorptions.[2]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group

~3300-3500 N-H Stretch Secondary Amine

~3080, 3060, 3030 C-H Stretch Aromatic

~3000 C-H Stretch Cyclopropyl

~2950-2850 C-H Stretch Aliphatic (CH₂, CH)

~1600, 1495, 1450 C=C Stretch Aromatic Ring

~1120 C-N Stretch Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of

the molecule. While experimental data for the target molecule is not readily available in public
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databases, the expected chemical shifts can be predicted based on the structure and data from

similar compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20-7.40 m 5H
Aromatic protons

(C₆H₅)

~3.80 s 2H
Benzylic protons (-

CH₂-Ph)

~2.50 d 2H
Methylene protons (-

N-CH₂-cyclopropyl)

~1.50 br s 1H Amine proton (-NH-)

~0.80-1.00 m 1H
Cyclopropyl methine

proton (-CH-)

~0.40-0.60 m 2H

Cyclopropyl

methylene protons (-

CH₂-)

~0.10-0.30 m 2H

Cyclopropyl

methylene protons (-

CH₂-)

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~140 Quaternary aromatic carbon (C)

~128.5 Aromatic carbons (CH)

~128.2 Aromatic carbons (CH)

~127.0 Aromatic carbon (CH)

~58.0 Benzylic carbon (-CH₂-Ph)

~56.0 Methylene carbon (-N-CH₂-cyclopropyl)

~10.0 Cyclopropyl methine carbon (-CH-)

~3.0 Cyclopropyl methylene carbons (-CH₂-)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data:

m/z Ion

161 [M]⁺ (Molecular Ion)

162 [M+H]⁺

91
[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl

groups)

70 [C₄H₆N]⁺ (from cleavage of the benzyl group)

Analytical Workflow
The overall workflow for the characterization and structure elucidation of

benzyl(cyclopropylmethyl)amine is a systematic process involving multiple analytical

techniques.
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Analytical Workflow for Structure Elucidation

This comprehensive approach, combining a well-defined synthesis with thorough spectroscopic

analysis, allows for the confident and accurate elucidation of the structure of

benzyl(cyclopropylmethyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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